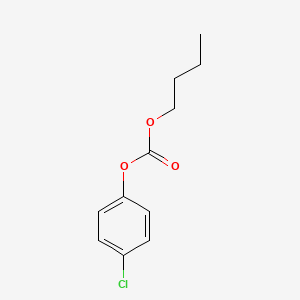
Butyl (4-chlorophenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (4-chlorophenyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a butyl group and a 4-chlorophenyl group attached to a carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl (4-chlorophenyl) carbonate typically involves the reaction of 4-chlorophenol with butyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
4-chlorophenol+butyl chloroformate→butyl (4-chlorophenyl) carbonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Butyl (4-chlorophenyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: The carbonate ester can be hydrolyzed to yield 4-chlorophenol and butanol.
Transesterification: The carbonate group can be exchanged with another alcohol to form different carbonate esters.
Nucleophilic Substitution: The 4-chlorophenyl group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.
Transesterification: Requires an alcohol and a catalyst such as an acid or base.
Nucleophilic Substitution: Involves nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Hydrolysis: 4-chlorophenol and butanol.
Transesterification: Various carbonate esters depending on the alcohol used.
Nucleophilic Substitution: Substituted phenyl carbonates.
Aplicaciones Científicas De Investigación
Butyl (4-chlorophenyl) carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonate esters.
Biology: Investigated for its potential as a protecting group for phenols in biochemical studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of butyl (4-chlorophenyl) carbonate involves the reactivity of the carbonate ester group. The compound can undergo nucleophilic attack, leading to the cleavage of the carbonate bond and the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (4-chlorophenyl) carbonate
- Ethyl (4-chlorophenyl) carbonate
- Propyl (4-chlorophenyl) carbonate
Comparison
Butyl (4-chlorophenyl) carbonate is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl analogs
Propiedades
Número CAS |
1847-76-3 |
|---|---|
Fórmula molecular |
C11H13ClO3 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
butyl (4-chlorophenyl) carbonate |
InChI |
InChI=1S/C11H13ClO3/c1-2-3-8-14-11(13)15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 |
Clave InChI |
FUBRDBALXONBRA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)OC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)
![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)

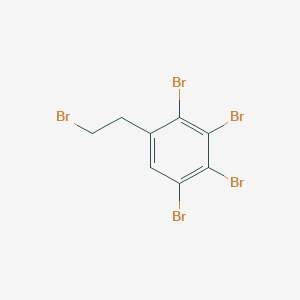
![5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B14757829.png)
![2-(4-ethoxy-4'-(3-(4-(2-fluorophenyl)-5-oxo-1-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B14757835.png)
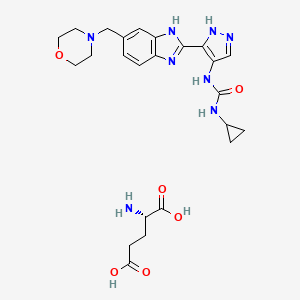

![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)
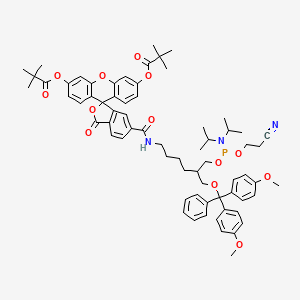
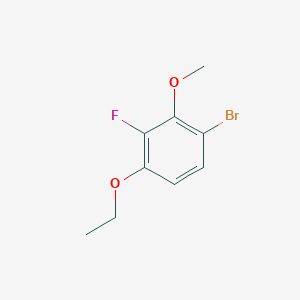
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)
![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)
